Technical Whitepaper: 4-Chloro-2-nitro-1-phenoxybenzene (CNPB)
Technical Whitepaper: 4-Chloro-2-nitro-1-phenoxybenzene (CNPB)
The following technical guide details the physicochemical properties, synthetic architecture, and reactivity profile of 4-Chloro-2-nitro-1-phenoxybenzene (also known as 4-chloro-2-nitrodiphenyl ether).
[1]
Executive Summary
4-Chloro-2-nitro-1-phenoxybenzene (CNPB) is a functionalized diphenyl ether widely utilized as a scaffold in the synthesis of protoporphyrinogen oxidase (PPO) inhibitor herbicides (e.g., Aclonifen, Bifenox analogs) and certain pharmaceutical intermediates.[1] Its chemical value lies in its regio-differentiated electrophilicity : the molecule possesses a nitro-activated ether linkage and a deactivated aryl chloride, allowing for orthogonal functionalization.[1] This guide provides a comprehensive analysis of its properties, synthesis, and downstream reactivity.
Molecular Identity & Physicochemical Profile[1][2][3]
CNPB is a lipophilic crystalline solid.[1] Its structural integrity relies on the electron-withdrawing nitro group at the ortho position relative to the ether linkage, which stabilizes the molecule against oxidative degradation while activating the ring for nucleophilic reduction.[1]
Datasheet: Physicochemical Constants
| Property | Value / Description |
| IUPAC Name | 1-Chloro-3-nitro-4-phenoxybenzene (or 4-Chloro-2-nitrodiphenyl ether) |
| CAS Number | 25523-79-9 |
| Molecular Formula | |
| Molecular Weight | 249.65 g/mol |
| Physical State | Yellow Crystalline Solid |
| Melting Point | 85–88 °C (Typical for pure isomer) |
| Solubility | Soluble in DCM, Ethyl Acetate, Acetone, DMF; Insoluble in Water |
| LogP (Octanol/Water) | ~4.4 (Highly Lipophilic) |
| Electronic Character | Electron-deficient Ring A (Nitro/Chloro substituted); Electron-rich Ring B (Phenoxy) |
Synthetic Architecture
The industrial and laboratory-scale synthesis of CNPB relies on Nucleophilic Aromatic Substitution (
The Regioselective Protocol[1]
Reaction Logic: The synthesis exploits the "Ortho-Effect."[1] The starting material, 1,4-dichloro-2-nitrobenzene , has two chlorines.[1][2][3]
-
C1-Cl: Located ortho to the nitro group.[1] The nitro group withdraws electron density via induction (-I) and resonance (-M), significantly lowering the energy of the transition state (Meisenheimer complex) for nucleophilic attack at this position.[1]
-
C4-Cl: Located meta to the nitro group. It lacks resonance activation, making it kinetically inert under standard conditions.[1]
Protocol:
-
Reagents: 1,4-Dichloro-2-nitrobenzene (1.0 eq), Phenol (1.05 eq), Potassium Carbonate (
, 1.2 eq). -
Solvent: DMF (Dimethylformamide) or DMSO (Dimethyl sulfoxide).[1] Note: Polar aprotic solvents are critical to solvate the potassium cation, leaving the phenoxide anion "naked" and highly reactive.
-
Conditions: Heat to 80–100°C for 4–6 hours under
atmosphere. -
Workup: Pour reaction mixture into ice-water. The product precipitates as a yellow solid.[1] Filter, wash with water (to remove inorganic salts), and recrystallize from Ethanol.[1]
Mechanistic Visualization[1]
The following diagram illustrates the reaction pathway, highlighting the formation of the Meisenheimer complex which dictates the regioselectivity.
Figure 1: Regioselective
Reactivity & Functionalization[7][8][9]
Once synthesized, CNPB serves as a versatile intermediate.[1] The two rings possess distinct electronic signatures, allowing for chemoselective modifications.[1]
Chemoselective Reduction (Nitro to Amine)
The most common downstream transformation is the reduction of the nitro group to an aniline derivative (2-amino-4-chlorodiphenyl ether ).[1] This amine is a "gateway" functional group for cyclization reactions (e.g., forming benzoxazines).[1]
-
Method A (Bechamp Reduction): Iron powder (Fe) in acidic media (HCl/Acetic Acid).[1]
-
Method B (Catalytic Hydrogenation):
gas with Raney Nickel or Pt/C (sulfided).[1]-
Critical Note: Standard Pd/C should be avoided or used with poison (e.g., quinoline) to prevent hydrodechlorination (stripping the chlorine atom).[1]
-
Electrophilic Substitution (Ring B)
The phenoxy ring (Ring B) is electron-rich and unsubstituted.[1] It is susceptible to electrophilic aromatic substitution (EAS) such as chlorination or nitration.[1][4]
-
Regioselectivity: Electrophiles will attack the para position of Ring B (relative to the ether oxygen) due to the directing effect of the oxygen lone pairs.
Downstream Application Workflow[1]
Figure 2: Divergent synthesis pathways.[1] Pathway A leads to pharmaceutical/dye intermediates; Pathway B leads to diphenyl ether herbicides.[1]
Safety & Handling (GHS Standards)
CNPB is an aromatic nitro compound and a halogenated ether.[1][5][6] Standard safety protocols for handling hazardous organic solids apply.[1]
-
Signal Word: WARNING
-
Hazard Statements:
-
Handling: Use engineering controls (fume hood) to avoid dust inhalation.[1] Wear nitrile gloves and safety glasses.[1]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 891181, 4-Chloro-2-nitro-1-phenoxybenzene. Retrieved January 29, 2026.[1]
-
Chemical Book (2025). Product Datasheet: 4-Chloro-2-nitrodiphenyl ether (CAS 25523-79-9).[1]
-
Beilstein J. Org.[1] Chem. Nucleophilic Aromatic Substitution: Mechanism and Regioselectivity in Nitroarenes. (General Reference for SnAr mechanism on 1,4-dichloro-2-nitrobenzene).
-
U.S. Environmental Protection Agency (EPA).
Sources
- 1. 4,4'-Dichloro-2-nitrodiphenyl ether | C12H7Cl2NO3 | CID 8659 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1,4-Dichloro-2-nitrobenzene - Wikipedia [en.wikipedia.org]
- 3. sciencemadness.org [sciencemadness.org]
- 4. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]
- 5. CAS Common Chemistry [commonchemistry.cas.org]
- 6. CAS Common Chemistry [commonchemistry.cas.org]
